Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Overview
Description
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a flavonoid glycoside predominantly found in various plants. This compound is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties . It is a derivative of isorhamnetin, which is a methylated form of quercetin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside typically involves the glycosylation of isorhamnetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation uses glycosyl donors and catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound generally involves extraction from plant sources, such as the fruits and leaves of Hippophae rhamnoides L. Various extraction methods, including solvent extraction, microwave-assisted extraction, and ultrasonic extraction, are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides. These products can have different pharmacological properties and applications .
Scientific Research Applications
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications in treating cancer, cardiovascular diseases, and inflammatory conditions due to its antioxidant and anti-inflammatory properties
Industry: The compound is used in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines
Anticancer Activity: The compound induces apoptosis, inhibits cell proliferation, and prevents metastasis by modulating various signaling pathways.
Comparison with Similar Compounds
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glycosides. Similar compounds include:
Quercetin 3-O-rhamnoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Kaempferol 3-O-rhamnoside: Known for its anticancer and cardioprotective effects.
Rutin: A glycoside of quercetin with strong antioxidant activity
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGLYUNOUKLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Keioside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107740-46-5 | |
Record name | Keioside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 186 °C | |
Record name | Keioside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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